molecular formula C9H17NS B1587118 4,5-Dimethyl-2-isobutyl-3-thiazoline CAS No. 65894-83-9

4,5-Dimethyl-2-isobutyl-3-thiazoline

Cat. No. B1587118
CAS RN: 65894-83-9
M. Wt: 171.31 g/mol
InChI Key: FDOISHJOXPONIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-2-isobutyl-3-thiazoline is a member of thiazoles . It is used as a flavoring agent and has a sulfur-like, nutty, brown, meaty, burnt corn taste at 30 ppm . It also has a sulfurous type odor and a malty type flavor .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethyl-2-isobutyl-3-thiazoline is C9H17NS . Its molecular weight is 171.303 . The IUPAC Standard InChI is InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3/t8-,9-/m0/s1 .

Scientific Research Applications

Food Industry

4,5-Dimethyl-2-isobutyl-3-thiazoline: is recognized for its savory flavor profile and is used as a flavoring agent in the food industry . It contributes to the complex flavors found in cooked meats and is part of the Maillard reaction products that give rise to the umami taste in various food items. Its application extends to enhancing the taste of processed foods, where it imparts a meaty or malty flavor, thus improving the palatability of food products .

Pharmaceuticals

In pharmaceutical research, this compound’s role is still emerging. However, it’s used as a laboratory chemical and for the synthesis of substances . Its unique structure could potentially be utilized in the development of new therapeutic agents, especially considering its flavoring properties which might be beneficial in masking unpleasant tastes in oral medications.

Agriculture

The compound’s application in agriculture is linked to its flavoring capabilities. It could be used to enhance the taste of animal feed, making it more appealing to livestock and potentially improving feed efficiency . Additionally, its odorant properties might be explored for use in pest control strategies to attract or repel certain insects or animals.

Material Science

4,5-Dimethyl-2-isobutyl-3-thiazoline: may find applications in material science due to its chemical stability and odorant properties. It could be incorporated into packaging materials to release a controlled scent over time or used in the production of fragrant polymers and textiles .

Chemical Synthesis

This thiazoline derivative is used in chemical synthesis as a building block for more complex molecules. Its incorporation into larger structures could impart flavor or stability characteristics to the synthesized compounds. It serves as a versatile reagent in the synthesis of various organic compounds .

Analytical Chemistry

In analytical chemistry, 4,5-Dimethyl-2-isobutyl-3-thiazoline is used as a standard for chromatography and mass spectrometry. Its distinct chemical signature allows it to be a reference compound in the identification and quantification of complex mixtures .

Safety and Hazards

4,5-Dimethyl-2-isobutyl-3-thiazoline is considered a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use CO2, dry chemical, or foam for extinction . It is recommended to store it in a well-ventilated place and keep it cool . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling it .

properties

IUPAC Name

4,5-dimethyl-2-(2-methylpropyl)-2,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NS/c1-6(2)5-9-10-7(3)8(4)11-9/h6,8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOISHJOXPONIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NC(S1)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30867188
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear to amber liquid; meaty, spicy, herbaceous odour
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Miscible in fats, Miscible at room temperature (in ethanol)
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.933-0.937
Record name 4,5-Dimethyl-2-isobutyl-3-thiazoline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/978/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

4,5-Dimethyl-2-isobutyl-3-thiazoline

CAS RN

65894-83-9
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65894-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isobutyl-4,5-dimethyl-3-thiazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065894839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiazole, 2,5-dihydro-4,5-dimethyl-2-(2-methylpropyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30867188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dihydro-2-isobutyl-4,5-dimethylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.954
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,5-Dihydro-4,5-dimethyl-2-(2-methylpropyl)thiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037159
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-isobutyl-3-thiazoline
Reactant of Route 2
4,5-Dimethyl-2-isobutyl-3-thiazoline
Reactant of Route 3
4,5-Dimethyl-2-isobutyl-3-thiazoline
Reactant of Route 4
Reactant of Route 4
4,5-Dimethyl-2-isobutyl-3-thiazoline
Reactant of Route 5
4,5-Dimethyl-2-isobutyl-3-thiazoline
Reactant of Route 6
4,5-Dimethyl-2-isobutyl-3-thiazoline

Q & A

Q1: What are the safety concerns surrounding 4,5-Dimethyl-2-isobutyl-3-thiazoline as a flavoring agent?

A1: The Panel on Food Additives and Flavorings (FAF) raised concerns about the potential genotoxicity of certain thiazoline derivatives, including 4,5-Dimethyl-2-isobutyl-3-thiazoline, during their evaluation []. While studies on the structurally related compound 4,5-dimethyl-2-isobutyl-3-thiazoline alleviated concerns regarding gene mutations and clastogenicity, the potential for aneugenicity (inducing numerical chromosome abnormalities) remains an open question []. Further research is needed to directly assess the aneugenic potential of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.